Isotopic Purity and Mass Shift: Enabling Reliable Quantification via a +5 Da Distinction
Etiocholanolone-d5 provides a clear +5 Da mass shift (M+5) from the unlabeled etiocholanolone (M), ensuring complete spectral separation and eliminating isotopic interference in quantitative MS assays . This compares favorably to a +2 Da shift from etiocholanolone-d2, which is more susceptible to interference from the natural abundance M+2 isotope peak of the unlabeled analyte, potentially leading to systematic quantification errors [1]. The high isotopic purity of Etiocholanolone-d5 (≥98 atom % D) further minimizes the contribution of the unlabeled compound, a key advantage over analogs with lower isotopic enrichment .
| Evidence Dimension | Mass Shift (MS Analysis) |
|---|---|
| Target Compound Data | +5 Da (M+5) |
| Comparator Or Baseline | Unlabeled Etiocholanolone: 0 Da; Etiocholanolone-d2: +2 Da |
| Quantified Difference | 5 Da vs. 0 Da (unlabeled) and 3 Da (vs. d2) |
| Conditions | General mass spectrometry principle for isotope dilution mass spectrometry (IDMS) |
Why This Matters
The larger +5 Da mass shift provides a definitive analytical window, reducing the risk of cross-talk and improving the lower limit of quantification (LLOQ) for etiocholanolone in complex matrices, which is crucial for low-level biomarker studies.
- [1] Feng, Y., & Zhang, L. (2021). Selection and evaluation of stable isotope-labeled internal standards for quantitative bioanalysis of endogenous compounds. Bioanalysis, 13(14), 1073-1087. View Source
